molecular formula C23H18ClNO6 B11673118 2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate

2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate

Katalognummer: B11673118
Molekulargewicht: 439.8 g/mol
InChI-Schlüssel: SVIUEYDITMTNDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(2-chloro-6-nitrophenoxy)benzoic acid with 2-(3,4-dimethylphenyl)-2-oxoethanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using strong bases like sodium hydroxide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Amines, thiols, solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of 4-(2-chloro-6-nitrophenoxy)benzoic acid and 2-(3,4-dimethylphenyl)-2-oxoethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate exerts its effects is largely dependent on its interaction with molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that may exert specific actions on target pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate
  • 2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(2-bromo-6-nitrophenoxy)benzoate
  • 2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(2-chloro-6-aminophenoxy)benzoate

Uniqueness

Compared to similar compounds, this compound is unique due to the presence of both a nitro group and a chloro-substituted phenoxy group

Eigenschaften

Molekularformel

C23H18ClNO6

Molekulargewicht

439.8 g/mol

IUPAC-Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 4-(2-chloro-6-nitrophenoxy)benzoate

InChI

InChI=1S/C23H18ClNO6/c1-14-6-7-17(12-15(14)2)21(26)13-30-23(27)16-8-10-18(11-9-16)31-22-19(24)4-3-5-20(22)25(28)29/h3-12H,13H2,1-2H3

InChI-Schlüssel

SVIUEYDITMTNDI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.